Product packaging for 8-Quinolyl methylcarbamate(Cat. No.:CAS No. 13584-99-1)

8-Quinolyl methylcarbamate

Cat. No.: B12011842
CAS No.: 13584-99-1
M. Wt: 202.21 g/mol
InChI Key: IKDLGQPAGQGDGZ-UHFFFAOYSA-N
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Description

Overview of Carbamic Acid Derivatives in Contemporary Chemical and Biochemical Research

Carbamic acid, an unstable compound in its free form, gives rise to a class of derivatives known as carbamates, which are characterized by the presence of a carbamate (B1207046) group (-NHCOO-). nih.gov These derivatives have garnered significant attention in modern chemical and biochemical research due to their diverse applications. nih.govontosight.ai

In medicinal chemistry, the carbamate group is a crucial structural motif found in numerous therapeutic agents. nih.gov Its ability to act as a bioisostere for the peptide bond, coupled with its chemical stability and capacity to permeate cell membranes, makes it a valuable component in drug design. acs.org Carbamates are integral to a wide array of drugs, including those with applications in treating various diseases. nih.gov They can enhance the biological activity of parent molecules and improve their pharmacokinetic properties. nih.gov

Beyond pharmaceuticals, carbamic acid derivatives are widely utilized in agriculture as pesticides, including insecticides and herbicides. taylorandfrancis.com Their mechanism of action often involves the inhibition of essential enzymes in pests. In the realm of materials science and organic synthesis, carbamates serve as important intermediates and building blocks for the creation of complex molecules and polymers like polyurethanes. nih.govtaylorandfrancis.com The reactivity of the carbamate group can be modulated by varying the substituents on the nitrogen and oxygen atoms, allowing for the fine-tuning of their chemical and physical properties for specific applications. nih.gov Research into carbamic acid derivatives also extends to environmental applications, such as their potential use in carbon capture technologies. researchgate.net

Historical Trajectories and Milestones in 8-Quinolyl Methylcarbamate Research

The research trajectory of this compound is intrinsically linked to the broader historical development of both quinoline (B57606) chemistry and the study of carbamate insecticides. The quinoline moiety itself was first isolated from coal tar in 1834. wikipedia.orgnih.gov Its connection to the antimalarial drug quinine, extracted from cinchona bark, spurred extensive research into its derivatives for medicinal purposes. numberanalytics.comglobalresearchonline.net

The insecticidal properties of carbamates became a significant area of research in the mid-20th century. A key milestone in the specific context of this compound was its synthesis and identification as an insecticide. A 1993 study by Zhang Yinnian and Feng Yafei detailed the synthesis of 8-quinoline-N-methyl carbamate insecticide. fao.org This research highlights the targeted application of this compound in pest control. Further patent literature from the 1970s also describes various 8-carbamoyloxyquinoline derivatives, including N-methylcarbamates, for use in pest control, indicating a period of active investigation into this class of compounds for agricultural applications. google.com

More recent research has explored the potential of quinoline-O-carbamate derivatives in a different therapeutic area. A 2023 study focused on the design and synthesis of novel quinoline-O-carbamate derivatives as multifunctional agents for the potential treatment of Alzheimer's disease. nih.gov While this study investigated a range of derivatives, it underscores the continued interest in the pharmacological potential of molecules combining the quinoline and carbamate functionalities. The compound itself is also available from chemical suppliers for research purposes, though often with limited analytical data provided. sigmaaldrich.com

Fundamental Structural Elements of the Quinoline Moiety in Advanced Materials and Molecular Design

The quinoline moiety, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural element in the design of advanced materials and complex molecules. numberanalytics.comfiveable.me Its unique electronic properties, arising from the presence of the nitrogen atom in the heterocyclic ring, make it a versatile building block in various scientific and industrial applications. numberanalytics.com

In the field of materials science, quinoline derivatives are valued for their optical and electronic properties. fiveable.me The conjugated pi system of the quinoline ring contributes to its aromatic character and stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. fiveable.memdpi.com The ability of the quinoline nucleus to act as a ligand for metal ions has also been exploited in the development of fluorescent chemosensors and pigments. mdpi.com

From a molecular design perspective, the quinoline scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.net This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. orientjchem.org The quinoline ring is found in numerous natural alkaloids with potent biological effects, most notably quinine. nih.govCurrent time information in Bangalore, IN. Synthetic quinoline derivatives have been developed as antibacterial, antifungal, anticancer, and anti-inflammatory agents. researchgate.netrsc.org The structural rigidity of the quinoline system, combined with the potential for substitution at various positions on the rings, allows for the precise tuning of its physicochemical and biological properties. This versatility makes it a cornerstone in the synthesis of new drugs and functional materials. rsc.orgecorfan.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B12011842 8-Quinolyl methylcarbamate CAS No. 13584-99-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13584-99-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

quinolin-8-yl N-methylcarbamate

InChI

InChI=1S/C11H10N2O2/c1-12-11(14)15-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3,(H,12,14)

InChI Key

IKDLGQPAGQGDGZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Synthesis and Derivatization Methodologies

Foundational Strategies for 8-Quinolyl Methylcarbamate Synthesis

The foundational strategies for synthesizing this compound are rooted in classical organic chemistry transformations that have been reliably used for the formation of carbamates from various starting materials. These routes often involve multi-step processes and well-characterized intermediates.

Classical routes are characterized by their reliance on fundamental rearrangement and substitution reactions. These methods, while sometimes requiring harsh conditions or sensitive reagents, form the bedrock of carbamate (B1207046) synthesis.

The Curtius rearrangement is a powerful and versatile thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the concurrent loss of nitrogen gas. wikipedia.org This isocyanate is a key intermediate that can be trapped by various nucleophiles, such as alcohols, to form carbamates. wikipedia.orgnih.gov For the synthesis of this compound, this strategy would commence with quinoline-8-carboxylic acid.

The first step involves the conversion of the carboxylic acid to a more reactive derivative, typically an acid chloride or a mixed anhydride, which is then reacted with an azide source like sodium azide to form quinoline-8-carbonyl azide. nih.gov Alternatively, the carboxylic acid can be directly converted to the acyl azide using reagents like diphenylphosphoryl azide (DPPA). wikipedia.orgorgsyn.org The subsequent rearrangement of quinoline-8-carbonyl azide, usually upon heating, generates 8-quinolyl isocyanate. In the final step, this isocyanate is treated with methanol (B129727), which acts as a nucleophile, to yield the desired this compound. wikipedia.orgnih.gov The migration of the quinolyl group occurs with complete retention of its configuration. wikipedia.org

Table 1: Representative Conditions for Curtius Rearrangement

StepReagents & ConditionsPurpose
1. Acyl Azide FormationQuinoline-8-carboxylic acid, DPPA, triethylamine (B128534), in an inert solvent (e.g., toluene), heat.One-pot conversion of carboxylic acid to acyl azide. nih.govorgsyn.org
2. RearrangementThermal decomposition of quinoline-8-carbonyl azide in an inert solvent.Formation of 8-quinolyl isocyanate.
3. Carbamate FormationIn-situ trapping of the isocyanate with excess methanol.Synthesis of this compound.

A more direct and widely utilized method for the synthesis of carbamates involves the reaction of an alcohol with an isocyanate. nih.gov In the context of this compound, this would involve the reaction of 8-hydroxyquinoline (B1678124) with methyl isocyanate. This reaction is typically catalyzed by a base, such as triethylamine or pyridine (B92270), in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758).

The mechanism proceeds via the nucleophilic attack of the hydroxyl group of 8-hydroxyquinoline on the electrophilic carbon of methyl isocyanate. The base facilitates the deprotonation of the hydroxyl group, increasing its nucleophilicity. A Chinese patent from 1993 describes the synthesis of 8-quinolyl-N-methyl carbamate, indicating its use as an insecticide. fao.org This direct approach is often preferred due to its simplicity, high yields, and the commercial availability of the starting materials, 8-hydroxyquinoline and methyl isocyanate. researchgate.net

Table 2: Typical Reaction Parameters for Direct Synthesis

Reactant 1Reactant 2Catalyst/SolventTypical Conditions
8-HydroxyquinolineMethyl IsocyanateTriethylamine / THFStirring at room temperature to gentle reflux.
8-HydroxyquinolineMethyl IsocyanatePyridine / DichloromethaneStirring at 0 °C to room temperature.

The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.org This reaction can be adapted to synthesize carbamates if the isocyanate intermediate is trapped with an alcohol instead of being hydrolyzed. wikipedia.orgscribd.com

For the synthesis of this compound, the starting material would be quinoline-8-carboxamide. The classical Hofmann conditions involve treating the amide with bromine in an aqueous solution of sodium hydroxide (B78521). wikipedia.org This generates sodium hypobromite (B1234621) in situ, which reacts with the amide. The subsequent rearrangement forms 8-quinolyl isocyanate, which, under standard Hofmann conditions, would be hydrolyzed to 8-aminoquinoline. However, by modifying the reaction conditions, for instance, by using a reagent like N-bromosuccinimide (NBS) and sodium methoxide (B1231860) in methanol, the isocyanate intermediate can be trapped by methanol to form this compound. wikipedia.orgscribd.com

Table 3: Hofmann Rearrangement Variants for Carbamate Synthesis

Starting MaterialReagentsIntermediateProduct
Quinoline-8-carboxamideBr₂, NaOH, H₂O8-Quinolyl isocyanate8-Aminoquinoline (via hydrolysis)
Quinoline-8-carboxamideNBS, NaOMe, Methanol8-Quinolyl isocyanateThis compound

Innovative and Expedited Synthetic Approaches

To overcome some of the limitations of classical methods, such as long reaction times and the use of hazardous reagents, innovative and more efficient synthetic protocols have been developed.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. eurekaselect.com The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance the purity of the products compared to conventional heating methods. mdpi.com

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the principles can be applied to the direct synthesis from 8-hydroxyquinoline and methyl isocyanate. The reaction would be carried out in a sealed vessel suitable for microwave synthesis, potentially in a solvent-free condition or using a high-boiling point, microwave-absorbing solvent. This approach is expected to dramatically shorten the reaction time from hours to minutes. Microwave-assisted methods have been successfully employed for the synthesis of various quinoline (B57606) derivatives, demonstrating the feasibility of this technique for the target compound. eurekaselect.comrsc.orgasianpubs.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes
Energy Input Indirect, slow heatingDirect, rapid heating of polar molecules
Yields Often moderate to goodOften higher
Side Reactions More prevalent due to prolonged heatingOften reduced
Catalytic Lossen Rearrangements for Carbamate Scaffolds

The Lossen rearrangement is a classic organic reaction that transforms hydroxamic acids into isocyanates, which are key intermediates in the synthesis of carbamates. researchgate.net Traditionally, this rearrangement requires harsh conditions or the use of stoichiometric activating agents. researchgate.netresearchgate.net However, the development of catalytic variants has provided milder and more efficient pathways for carbamate synthesis. acs.org

The catalytic Lossen rearrangement typically involves the in-situ activation of a hydroxamic acid, which then rearranges to an isocyanate. This highly reactive intermediate is subsequently trapped by an alcohol to yield the desired carbamate. One notable catalytic approach employs N-methylimidazole (NMI) in conjunction with an arylsulfonyl chloride. acs.org In this system, the arylsulfonyl chloride activates the hydroxamic acid, and NMI serves as a catalyst for the conversion of the resulting isocyanate to the carbamate. researchgate.netacs.org This one-pot procedure is efficient for producing a variety of aromatic and aliphatic carbamates under mild conditions, minimizing the formation of common side products. acs.org

This method represents a sustainable alternative to other classical reactions like the Curtius and Hofmann rearrangements for accessing carbamate functionalities. nih.gov While direct application to 8-quinolyl hydroxamic acid in the literature is sparse, the principles of this catalytic method are broadly applicable for the synthesis of various carbamate scaffolds, including those built upon a quinoline framework. The process is valued for its operational simplicity and the generation of minimal byproducts, often just carbon dioxide and imidazole. researchgate.netnih.gov

Key Features of NMI-Catalyzed Lossen Rearrangement:

One-pot synthesis: Simplifies the procedure from hydroxamic acid to carbamate.

Mild conditions: Allows for lower reaction temperatures. acs.org

High efficiency: Minimizes the formation of hydroxamate-isocyanate dimers. acs.org

Catalytic NMI: Accelerates the conversion of the isocyanate intermediate. researchgate.net

The Role of Betti Reaction in Constructing Quinoline Derivatives

The Betti reaction is a versatile multicomponent reaction (MCR) that provides a powerful tool for constructing complex molecules, including substituted quinoline derivatives, in a single step. researchgate.netresearchgate.net Classified as a modified Mannich reaction, it typically involves the condensation of a phenol (B47542), an aldehyde, and an amine. researchgate.netmdpi.com

In the context of quinoline synthesis, 8-hydroxyquinoline (8-HQ) is a common phenolic component. The reaction of 8-HQ, an aldehyde (often aromatic), and a primary or secondary amine leads to the formation of 7-aminoalkyl-8-hydroxyquinoline derivatives. mdpi.comnih.gov This reaction is significant because it allows for the direct introduction of diverse substituents at the C-7 position of the quinoline ring, adjacent to the hydroxyl group.

The Betti reaction can be catalyzed by various agents, including acids and bases, and can even proceed under neat conditions at elevated temperatures. researchgate.netnih.gov Researchers have developed numerous protocols to make the process more environmentally friendly and efficient, utilizing green catalysts and solvents. researchgate.net The resulting Betti bases are not only valuable final products but also serve as versatile intermediates for further synthetic transformations, enabling the construction of a wide array of complex quinoline-based structures. researchgate.netnih.gov For instance, a library of 8-hydroxyquinoline Betti products was synthesized to explore their biological activities, demonstrating the reaction's utility in generating molecular diversity. nih.gov

Targeted Synthesis of Substituted Quinoline-Carbamate Scaffolds

The targeted synthesis of quinoline-carbamates is driven by the need to explore their potential applications, often requiring the preparation of a library of analogs with diverse substitution patterns on both the quinoline ring and the carbamate moiety.

Preparation of Diverse Quinoline-O-Carbamate Derivatives

A primary and straightforward method for synthesizing quinoline-O-carbamate derivatives involves the reaction of a substituted 8-hydroxyquinoline with a suitable carbamoyl (B1232498) chloride. researchgate.nettandfonline.com This approach allows for systematic variation of substituents on both the quinoline nucleus and the carbamate nitrogen.

In a representative synthesis, a solution of the appropriate 8-hydroxyquinoline derivative is treated with a selected N-substituted carbamoyl chloride in the presence of a base, such as potassium carbonate or triethylamine, in an inert solvent like dichloromethane or acetonitrile. researchgate.net The reaction typically proceeds at room temperature or with gentle heating to afford the target quinoline-O-carbamate.

This strategy has been successfully employed to create a series of novel quinoline-O-carbamate derivatives designed as multifunctional agents. researchgate.nettandfonline.com For example, by reacting various substituted 8-hydroxyquinolines with different N-alkyl or N,N-dialkyl carbamoyl chlorides, researchers have generated libraries of compounds for structure-activity relationship (SAR) studies. nih.gov The flexibility of this method enables the introduction of a wide range of functional groups, leading to derivatives like Quinolin-8-yl ethyl(methyl)carbamate. researchgate.net

Table 1: Examples of Synthesized Quinoline-O-Carbamate Derivatives

8-Hydroxyquinoline PrecursorCarbamoyl Chloride ReagentResulting Product
8-HydroxyquinolineN-Ethyl-N-methylcarbamoyl chlorideQuinolin-8-yl ethyl(methyl)carbamate
5-Chloro-8-hydroxyquinolineN,N-Diethylcarbamoyl chloride5-Chloroquinolin-8-yl diethylcarbamate
8-Hydroxy-2-methylquinolineN-Methylcarbamoyl chloride2-Methylquinolin-8-yl methylcarbamate

Strategies for Poly-substituted Quinolyl Ring System Elaboration

The synthesis of the quinoline core itself is a fundamental aspect of creating complex carbamate derivatives. Several classic and modern synthetic methods are available to produce poly-substituted quinolines, which can then undergo carbamoylation. nih.govsci-hub.se

The Friedländer synthesis is one of the most direct methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netbeilstein-journals.org This reaction can be catalyzed by acids or bases and has been adapted using various catalysts, including ionic liquids and metal ethoxides, to improve yields and reaction conditions. researchgate.netbeilstein-journals.org

Other important methods include:

Skraup-Doebner-Von Miller Synthesis: A modification of the original Skraup synthesis that allows for the preparation of a wide range of substituted quinolines. sci-hub.se

Combes Quinoline Synthesis: Involves the reaction of anilines with β-diketones under acidic conditions. researchgate.net

Metal-Catalyzed Cyclizations: Modern methods often employ transition metals like palladium, nickel, or copper to catalyze the cyclization of appropriately substituted anilines and alkynes or alcohols, providing access to complex quinoline structures under mild conditions. nih.govnih.gov For example, palladium-catalyzed Wacker-type oxidative cyclization has been used to synthesize 2-methylquinolines. nih.gov

These strategies provide the chemical tools necessary to construct quinoline rings with specific substitution patterns, which is essential for the rational design and synthesis of targeted quinoline-carbamate compounds. researchgate.net

Comprehensive Characterization of Synthetic Intermediates and Final Products

The structural elucidation of this compound and its synthetic precursors relies on a combination of standard spectroscopic techniques. These methods provide definitive information about the molecular structure, purity, and conformation of the synthesized compounds.

For the final product, This compound (CAS: 13584-99-1, Formula: C₁₁H₁₀N₂O₂), the following characterization data are expected: molaid.com

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would exhibit characteristic signals for the aromatic protons on the quinoline ring, typically in the range of δ 7.0-9.0 ppm. rsc.org A distinct signal for the N-methyl group (CH₃) would appear as a singlet or a doublet (if coupled to the N-H proton) around δ 2.8-3.0 ppm. chemicalbook.com The N-H proton of the carbamate would likely appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show signals for the nine carbons of the quinoline ring in the aromatic region (δ 110-155 ppm). The carbonyl carbon (C=O) of the carbamate group would have a characteristic chemical shift around δ 150-160 ppm. youtube.com The methyl carbon (CH₃) would be observed in the aliphatic region (δ 25-35 ppm).

IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate would be present in the region of 1700-1735 cm⁻¹. rsc.org The N-H stretching vibration would appear as a band around 3300-3400 cm⁻¹. rsc.org C-N and C-O stretching bands would be found in the fingerprint region (1000-1300 cm⁻¹). rsc.org

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 202.21. molaid.com Fragmentation patterns would likely show the loss of the methyl isocyanate group or the cleavage of the ester bond.

A patent reports the synthesis of 8-quinolyl-N-methylcarbamate, which after hydrogenation and purification, yielded a product with a melting point of 112-117°C. google.com

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Key Signals/Features
¹H NMRAromatic protons (δ 7.0-9.0 ppm), N-CH₃ (δ ~2.9 ppm), N-H (broad singlet)
¹³C NMRC=O (δ ~155 ppm), Aromatic carbons (δ 110-155 ppm), N-CH₃ (δ ~30 ppm)
IR SpectroscopyC=O stretch (~1720 cm⁻¹), N-H stretch (~3350 cm⁻¹), C-O stretch (~1250 cm⁻¹)
Mass SpectrometryMolecular Ion [M]⁺ at m/z 202

Reaction Mechanisms and Chemical Reactivity

Hydrolytic Degradation Pathways of 8-Quinolyl Methylcarbamate

The hydrolysis of carbamates, leading to the cleavage of the ester or amide bond, is a critical degradation pathway. The rate and mechanism of this process for this compound are highly dependent on the pH of the medium.

The hydrolysis of O-aryl carbamates like this compound can proceed through several distinct mechanisms depending on the pH. nih.govclemson.edu

Acidic Conditions (pH < 4): In acidic solutions, the reaction can be catalyzed by protons. For carbamates with a basic nitrogen atom, such as the quinoline (B57606) moiety, protonation can occur. The hydrolysis of this compound would likely proceed via a bimolecular attack of water on the N-protonated substrate, a mechanism that has been described for other carbamates containing a basic heterocyclic moiety. scielo.br This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

Neutral to Mildly Alkaline Conditions (pH 4-8): In this range, two mechanisms can be operative: the neutral hydrolysis involving the attack of water on the neutral carbamate (B1207046) molecule and the beginning of base-catalyzed hydrolysis. clemson.eduscielo.br The rate of neutral hydrolysis is generally slow but can be significant depending on the specific structure of the carbamate. clemson.edu

Alkaline Conditions (pH > 8): Under basic conditions, two primary competing mechanisms are known for O-aryl substituted N-methylcarbamates: the bimolecular acyl-oxygen cleavage (BAC2) mechanism and the elimination-addition (E1cB) mechanism. nih.govwpmucdn.com

BAC2 Mechanism: This pathway involves a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to yield 8-hydroxyquinoline (B1678124), methylamine (B109427), and carbonate.

E1cB Mechanism: This pathway involves the initial deprotonation of the carbamate nitrogen by a base, forming an N-anion. This is followed by the rate-determining elimination of the aryloxide leaving group (8-hydroxyquinolinate) to form a highly reactive methyl isocyanate intermediate. The isocyanate is then rapidly hydrolyzed by water to methylamine and carbon dioxide. nih.govwpmucdn.com The rate of hydrolysis increases with increasing hydroxyl ion concentration. nih.gov The choice between BAC2 and E1cB is influenced by the nature of the leaving group; better leaving groups favor the E1cB pathway. researchgate.net

The relative rates of hydrolysis for different aryl carbamates are often correlated with the pKa of the corresponding phenol (B47542) (or in this case, quinolinol), as this reflects the stability of the leaving group.

Table 1: Comparison of pKa Values for Phenolic Leaving Groups and Predicted Hydrolysis Rates This table illustrates the principle that a lower pKa of the conjugate acid of the leaving group generally corresponds to a faster hydrolysis rate for the parent carbamate. The specific rate for this compound is predicted based on this trend.

Leaving GroupParent CarbamatepKa of Conjugate AcidPredicted Relative Hydrolysis Rate
PhenolPhenyl methylcarbamate9.95Base
4-Nitrophenol4-Nitrophenyl methylcarbamate7.15Fast
8-HydroxyquinolineThis compound9.89Base
1-Naphthol1-Naphthyl methylcarbamate (Carbaryl)9.34Moderate

The primary degradation products from the hydrolysis of this compound are expected to be 8-hydroxyquinoline and methylamine, with carbon dioxide also being formed. researchgate.net The identification and quantification of these products are typically achieved using modern analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing N-methylcarbamates and their degradation products. epa.gov A common approach involves:

Separation: Using a C-18 reversed-phase column to separate the parent compound from its more polar degradation products. epa.gov

Post-Column Derivatization: The column effluent is mixed with a sodium hydroxide solution to hydrolyze any remaining carbamate to methylamine. Subsequently, the stream is reacted with o-phthalaldehyde (B127526) (OPA) and a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative from the primary amine (methylamine). epa.gov

Detection: The fluorescent derivative is detected using a fluorescence detector, providing high sensitivity and selectivity for N-methylcarbamate pesticides and their amine products. epa.gov

Confirmation of the product identity can be achieved by comparing retention times and spectral data with authentic standards of 8-hydroxyquinoline and by using techniques like HPLC-Mass Spectrometry (HPLC-MS) to obtain molecular weight and fragmentation data.

Nucleophilic Substitution Reactions Involving the Carbamate Linkage

The electrophilic carbonyl carbon of the carbamate group is susceptible to attack by various nucleophiles, not just water or hydroxide. ksu.edu.salibretexts.org These reactions proceed via nucleophilic acyl substitution, where the 8-quinoloxy group acts as the leaving group.

Aminolysis is the reaction of the carbamate with an amine, resulting in the formation of a urea (B33335) derivative and 8-hydroxyquinoline. The reaction mechanism can be either a concerted process or a stepwise process involving a tetrahedral intermediate, depending on the reactants and conditions. researchgate.net

For the reaction of this compound with a primary or secondary amine (R₂NH):

Stepwise Pathway: The amine nucleophile attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate. This intermediate can then collapse, with the expulsion of the 8-quinoloxy leaving group, to form the N,N'-substituted urea.

Concerted Pathway: The bond formation with the incoming amine and the bond breakage with the leaving group occur simultaneously through a single transition state. researchgate.net

Computational studies on related systems, such as the reaction of O-methyl-N-methylcarbamate with methylamine, suggest that these reactions often proceed through high-energy transition states. researchgate.net The reactivity in aminolysis reactions is influenced by the nucleophilicity of the attacking amine and the stability of the 8-quinoloxy leaving group.

The transition state (TS) is the highest energy point on the reaction coordinate, and its structure determines the reaction's activation energy and rate. wikipedia.org For carbamate transformations, such as hydrolysis or aminolysis, the transition state involves the partial formation and breaking of bonds at the carbonyl carbon.

For a BAC2-type reaction, the transition state resembles the tetrahedral intermediate, with significant charge separation. wikipedia.org For an E1cB mechanism, the rate-determining transition state involves the elongation of the C-O bond as the aryloxide group departs. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these short-lived structures. researchgate.netresearchgate.net Studies on other carbamates have shown that the geometry of the transition state, including bond lengths and angles of the interacting molecules, can be calculated. researchgate.netresearchgate.net For this compound, the transition state would be stabilized by the electron-withdrawing nature of the quinoline ring, which can delocalize the developing negative charge on the oxygen atom of the leaving group.

Table 2: General Features of Transition States in Carbamate Reactions

Reaction TypeMechanismKey Features of the Transition State
Alkaline HydrolysisBAC2Tetrahedral geometry at carbonyl carbon; partial bonds to both the incoming nucleophile (OH⁻) and the leaving group (-O-quinolyl). wikipedia.org
Alkaline HydrolysisE1cBPlanar geometry around the carbamate nitrogen; significant C-O bond breaking of the leaving group. nih.govresearchgate.net
AminolysisStepwiseStructure resembles the tetrahedral intermediate; partial bond formation with the amine nucleophile. researchgate.net

Intramolecular Rearrangements and Cyclization Phenomena in Quinoline-Carbamate Systems

The structure of this compound, featuring a nucleophilic nitrogen in the quinoline ring and an electrophilic carbamate center, allows for the possibility of intramolecular reactions under certain conditions. While specific studies on this compound are not widely reported, related transformations in quinoline and carbamate chemistry suggest potential pathways.

One possible reaction is an intramolecular nucleophilic attack of the quinoline nitrogen (N1) onto the carbamate carbonyl carbon. This would require significant distortion of the molecule to achieve a suitable transition state geometry for cyclization, forming a strained five-membered ring fused to the quinoline system. Such reactions are generally not favored unless promoted by specific catalysts or reaction conditions.

Another class of reaction is the anionic ortho-Fries rearrangement, which has been observed for aryl carbamates. unito.it This reaction typically involves deprotonation of the aromatic ring ortho to the carbamate group by a strong base (like an organolithium reagent), followed by migration of the carbamoyl (B1232498) group to the lithiated position. For this compound, this could potentially lead to the formation of a C-substituted carbamoyl-quinoline derivative, although this would require harsh, non-aqueous conditions.

Electrophilic cyclization reactions are also a hallmark of quinoline chemistry, but these typically involve the synthesis of the quinoline ring itself rather than a rearrangement of a pre-formed substituted quinoline. sioc-journal.cnorganic-chemistry.org

Exploration of Dynamic Chemical Systems Incorporating Quinolyl Carbamates

Dynamic chemical systems, which are characterized by reversible reactions and the ability to adapt their composition in response to external stimuli, represent a burgeoning field of chemical research. Within this domain, quinolyl carbamates, including the specific compound this compound, have emerged as versatile components. Their unique electronic and structural features allow for their incorporation into a variety of dynamic frameworks, from supramolecular assemblies to dynamic combinatorial libraries. This section explores the involvement of quinolyl carbamates in such systems, highlighting their reactivity and the intricate equilibria they can establish.

The quinoline moiety, a bicyclic aromatic heterocycle containing nitrogen, imparts specific properties to carbamate derivatives that are advantageous for the construction of dynamic systems. The nitrogen atom can act as a hydrogen bond acceptor or a metal coordination site, while the aromatic rings can engage in π-π stacking interactions. These non-covalent interactions are often the driving force for the formation of ordered, yet reversible, supramolecular structures.

One area where quinolyl derivatives have shown significant promise is in the development of dynamic systems based on potassium acyltrifluoroborates (KATs). ethz.ch These compounds react with hydroxylamines to form amide bonds in aqueous environments with high selectivity and reaction rates. ethz.ch The reactivity of this ligation is dependent on the structure of both the KAT and the hydroxylamine (B1172632). ethz.ch Research has explored the properties of KAT nitrones, including their formation, spectroscopic characteristics, and reactivity. ethz.ch The formation of a KAT nitrone intermediate between a KAT and an unsubstituted hydroxylamine is a reversible process, making it a candidate for building dynamic chemical systems that can be "fixed" or rendered static through acidification. ethz.ch The investigation into mild, aqueous conditions for KAT nitrone formation has enabled the study of the dynamic exchange of KAT-hydroxylamine pairs. ethz.ch

The stability and crystallinity of Covalent Organic Frameworks (COFs), which are highly porous and crystalline materials, rely on the dynamic formation of their constituent bonds. ethz.ch There is a trade-off between the dynamicity required for high crystallinity and the hydrolytic stability of the bonds. ethz.ch It has been hypothesized that constructing COFs with dynamic KAT-nitrone bonds under aqueous, ambient conditions could achieve high crystallinity. ethz.ch These dynamic COFs could then be transformed into more chemically resistant amide COFs through acidification. ethz.ch

Another significant application of quinolyl carbamates is in the field of analytical chemistry, particularly as derivatizing agents. The compound 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a well-established pre-column derivatization reagent used in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the analysis of amino acids. researchgate.netmdpi.com This derivatization process, while designed to create stable adducts for analysis, is itself an example of a controlled chemical reaction that is fundamental to the dynamic process of chromatographic separation. mdpi.com The AQC tag renders the hydrophilic amino acids more hydrophobic, allowing for better separation on reverse-phase columns. mdpi.com The stability of the resulting AQC-amino acid adducts is crucial for reproducible quantification. researchgate.netmdpi.com

The influence of reaction conditions, such as buffer type, pH, and molarity, on the derivatization and potential side reactions like racemization and deamidation has been a subject of detailed study. researchgate.net For instance, a 0.4 M borate (B1201080) buffer at a pH of 8.0 has been identified as optimal for minimizing the degradation of sensitive amino acids like glutamine during derivatization and heat-induced racemization. researchgate.net The choice of buffer is critical, with volatile buffers like ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) being explored as mass spectrometry-friendly alternatives to the commonly used borate buffer. mdpi.com

The broader class of aryl O-carbamates, to which this compound belongs, are recognized as powerful directing groups in organic synthesis, particularly in directed ortho-metalation (DoM) reactions. acs.org This synthetic strategy, while not a dynamic system in the same vein as a reversible library, relies on a dynamic equilibrium of lithiated intermediates. acs.org The carbamate group directs the deprotonation to the ortho position, enabling subsequent functionalization. acs.org The efficiency of the O-carbamate as a directing group has been shown to be superior to other directing groups like chloro, methoxy, and tertiary amide groups. acs.org

In the context of dynamic combinatorial chemistry (DCC), carbamates can be involved in reversible transcarbamation reactions. These systems can be designed to respond to the presence of a template, leading to the amplification of a specific library member that binds the template. While direct studies on this compound in DCC are not prevalent, the fundamental reactivity of the carbamate functional group suggests its potential for incorporation into such libraries. The reversible formation and cleavage of the carbamate bond, potentially catalyzed by enzymes or changes in pH, could form the basis of a dynamic system. For example, dynamic systems involving CO2 capture have utilized reversible carbamate formation. researchgate.net

The exploration of quinolyl carbamates in dynamic systems is an active area of research with implications for materials science, analytical chemistry, and synthetic methodology. The ability of the quinoline moiety to participate in various non-covalent interactions, coupled with the reactivity of the carbamate group, provides a rich platform for the design of novel, responsive chemical systems.

Research AreaKey FindingsRelevant Compounds
Dynamic Chemistry with KATs Reversible formation of KAT nitrones allows for the construction of dynamic systems that can be fixed by acidification. ethz.ch Quinolyl KATs have been studied for their ligation rates. ethz.ch8-Quinolyl potassium acyltrifluoroborate, Phenyl potassium acyltrifluoroborate, 2-Pyridyl potassium acyltrifluoroborate
Covalent Organic Frameworks (COFs) Hypothesis that dynamic KAT-nitrone bonds could be used to assemble highly crystalline COFs that can be converted to more stable amide COFs. ethz.chDi-, tris-, and tetra-functionalized potassium acyltrifluoroborates, Bis- and tris-hydroxylamines
Amino Acid Analysis 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is used as a derivatizing agent for HPLC and MS analysis of amino acids. researchgate.netmdpi.com Reaction conditions are optimized to ensure stable adduct formation and prevent side reactions. researchgate.net6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), various amino acids
Directed ortho-Metalation (DoM) Aryl O-carbamates are effective directing groups for the regioselective functionalization of aromatic rings. acs.org The O-carbamate group shows superior directing power compared to other groups. acs.orgAryl N,N-diethyl-O-carbamate, Anisole, Salicylaldehyde

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Techniques for Definitive Molecular Structure Determination

The structural analysis of 8-Quinolyl methylcarbamate relies heavily on Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy. These non-destructive techniques probe the magnetic and vibrational properties of the molecule's nuclei and chemical bonds, respectively, to piece together its precise architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. libretexts.org For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a complete picture of the carbon-hydrogen framework.

In the ¹H-NMR spectrum of this compound, each unique proton or set of equivalent protons generates a distinct signal, the chemical shift (δ) of which is indicative of its electronic environment. oregonstate.edu The spectrum is typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).

The quinoline (B57606) ring system presents a complex set of signals in the aromatic region, generally between 7.0 and 9.0 ppm. chemistrysteps.com The exact positions and splitting patterns of these six protons are determined by their position on the ring and their coupling with neighboring protons. The proton at position 2 (H-2) is often the most downfield due to the deshielding effect of the adjacent nitrogen atom.

The methylcarbamate moiety gives rise to two characteristic signals. The protons of the methyl group (-CH₃) attached to the nitrogen atom typically appear as a singlet (or a doublet if coupled to the N-H proton) in the range of 2.8-3.5 ppm. The N-H proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature, but it is generally found in the 5.0-8.0 ppm range.

Predicted ¹H-NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (Quinoline)7.0 - 9.0Multiplets (m)
N-H (Carbamate)5.0 - 8.0Broad Singlet (br s)
N-CH₃ (Methyl)2.8 - 3.5Singlet (s) or Doublet (d)

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

For this compound, the carbonyl carbon (C=O) of the carbamate (B1207046) group is the most deshielded and appears far downfield, typically in the range of 150-170 ppm. libretexts.org The nine carbons of the quinoline ring produce a cluster of signals in the aromatic region, approximately from 110 to 150 ppm. docbrown.infomdpi.com The carbon atom attached to the carbamate oxygen (C-8) and the carbons adjacent to the nitrogen atom (C-2 and C-9) can be identified by their specific chemical shifts influenced by these heteroatoms. The methyl carbon (-CH₃) of the carbamate group is found in the upfield region of the spectrum, usually between 25 and 40 ppm. chemicalbook.com

Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)150 - 170
Aromatic-C (Quinoline)110 - 150
N-CH₃ (Methyl)25 - 40

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. horiba.commdpi.com When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, providing a characteristic fingerprint. researchgate.net Raman spectroscopy provides complementary information based on the inelastic scattering of light from molecular vibrations. horiba.com

The IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups. These bands allow for the unambiguous identification of the molecule's key structural features.

The most prominent feature is the strong absorption band due to the carbonyl (C=O) stretch of the carbamate group, which is expected to appear in the region of 1730-1700 cm⁻¹. researchgate.net The N-H stretching vibration gives rise to a moderate to sharp band around 3400-3200 cm⁻¹. The C-O stretching vibration of the ester-like linkage appears in the 1300-1200 cm⁻¹ region. Vibrations associated with the quinoline ring, including C=C and C=N stretching, are found in the 1650-1450 cm⁻¹ range. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. nih.gov

Raman spectroscopy complements the IR data. mdpi.com While the C=O stretch is often weak in Raman spectra, the aromatic ring vibrations typically produce strong and sharp signals, aiding in the detailed analysis of the quinoline structure. libretexts.org

Predicted Principal Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
N-H StretchCarbamate3400 - 3200Medium
Aromatic C-H StretchQuinoline3100 - 3000Medium-Weak
Aliphatic C-H StretchMethyl2980 - 2850Medium-Weak
C=O StretchCarbamate Carbonyl1730 - 1700Strong
Aromatic C=C/C=N StretchQuinoline Ring1650 - 1450Medium-Strong
C-O StretchEster Linkage1300 - 1200Strong

The vibrational frequencies of a molecule can be influenced by its surrounding environment, a phenomenon known as a solvent effect. researchgate.netnih.gov These effects are particularly noticeable for functional groups capable of forming hydrogen bonds, such as the carbonyl (C=O) and N-H groups in this compound.

In non-polar (aprotic) solvents, the vibrational frequencies are close to those of the isolated molecule. However, in polar, hydrogen-bond-donating or -accepting solvents, significant shifts can occur. For instance, in a protic solvent like methanol (B129727), hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, resulting in a shift of the C=O stretching frequency to a lower wavenumber (a red shift). amazonaws.com Similarly, the N-H stretching frequency is also sensitive to hydrogen bonding interactions with the solvent. researchgate.net Analyzing these solvent-induced shifts provides valuable insight into the intermolecular interactions between the solute and solvent molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it is instrumental in confirming the molecular weight and deducing structural features through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrometry experiment, this compound (with a molecular weight of approximately 202.21 g/mol ) would be expected to produce a molecular ion peak (M⁺˙) at an m/z value corresponding to its molecular mass. researchgate.netgoogle.com

The fragmentation of the molecular ion is a predictable process guided by the stability of the resulting fragment ions and neutral losses. For carbamates, a characteristic fragmentation pathway involves the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da. nih.gov Another common cleavage occurs at the C-O bond of the carbamate linkage. nih.gov The fragmentation of this compound is therefore anticipated to proceed through several key pathways, primarily involving the cleavage of the carbamate group.

The primary fragmentation events predicted for this compound are:

Loss of methyl isocyanate (CH₃NCO): The molecular ion can undergo rearrangement to eliminate a neutral molecule of methyl isocyanate, resulting in the formation of an 8-hydroxyquinoline (B1678124) radical cation.

Cleavage of the ester bond: Fragmentation can occur at the O-C(O) bond, leading to the formation of an 8-oxyquinolinyl radical and a methylcarbamoyl cation, or alternatively, an 8-oxyquinolinyl cation and a methylcarbamoyl radical.

Formation of the quinolinyl cation: Subsequent fragmentation of the 8-hydroxyquinoline ion can lead to the formation of the stable quinolinyl cation through the loss of a hydroxyl radical.

These predicted fragmentation pathways allow for the structural confirmation of the molecule.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Da) Proposed Ion Structure Fragmentation Pathway
202[C₁₁H₁₀N₂O₂]⁺˙Molecular Ion (M⁺˙)
145[C₉H₇NO]⁺˙M⁺˙ - CH₃NCO (Loss of methyl isocyanate)
144[C₉H₆NO]⁺M⁺˙ - CH₃NCO - H˙
128[C₉H₆N]⁺[C₉H₇NO]⁺˙ - OH˙
58[CH₄NO]⁺[CH₃NHCO]⁺

X-ray Diffraction Studies for Atomic-Level Structural Resolution

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.

The carbamate functional group has a degree of conformational flexibility due to rotation around the C-N and C-O single bonds, leading to possible syn and anti conformations. nih.gov The preference for a particular conformation is influenced by steric and electronic factors. In the solid state, X-ray crystallography would unambiguously determine the preferred conformation of this compound. The bulky 8-quinolyl group attached to the carbamate oxygen would likely impose significant steric constraints, influencing the torsional angles and favoring a specific, low-energy conformation in the crystal lattice. Analysis of the crystal packing would also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystalline form.

Information Obtainable from X-ray Diffraction of Crystalline this compound

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal lattice.
Atomic Coordinates The precise x, y, z position of each atom in the molecule.
Bond Lengths & Angles Exact measurements of the distances and angles between atoms.
Conformation The definitive three-dimensional shape of the molecule, including the syn/anti preference of the carbamate group.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, and π-stacking interactions between molecules in the crystal.

Understanding how a molecule like this compound interacts with a biological target, such as an enzyme, is fundamental in fields like drug design. X-ray crystallography is a powerful tool for visualizing these interactions at an atomic level.

If this compound were to be co-crystallized with a target protein, the resulting crystal structure would reveal its precise binding mode within the protein's active site. This structural data is crucial for understanding the basis of its biological activity. The analysis would identify key interactions, such as:

Hydrogen bonds between the carbamate group and amino acid residues.

π-π stacking interactions between the aromatic quinoline ring system and aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine, Tryptophan).

Hydrophobic interactions between the ligand and nonpolar residues in the binding pocket.

While no public crystal structures of this compound in a complex with a protein are currently available in the Protein Data Bank (PDB), this methodology remains the gold standard for elucidating the structural basis of a ligand's function and for guiding the rational design of more potent or selective analogs.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a popular method for predicting molecular properties due to its balance of accuracy and computational cost.

Geometry Optimization and Electronic Property Characterization (HOMO-LUMO Gaps, Electronegativity, Chemical Hardness)

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's chemical reactivity and stability. A smaller gap generally indicates a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. For a series of donor-acceptor compounds, the HOMO-LUMO gaps were found to correlate with experimental optical absorption spectra. Theoretical calculations on quinoline-4-one derivatives have shown that different tautomeric forms possess distinct HOMO-LUMO gaps, influencing their relative reactivity.

From the HOMO and LUMO energies, other global reactivity descriptors can be derived, such as electronegativity (χ) and chemical hardness (η). Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. These parameters are vital for predicting how a molecule will interact with other chemical species.

Table 1: Conceptual DFT-Based Global Reactivity Descriptors

Descriptor Formula Description
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the ability to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Represents resistance to change in electron distribution.
Chemical Softness (S) 1/η The reciprocal of hardness, indicating a higher propensity for chemical reactions.

| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity of a species to accept electrons. |

This table presents the standard formulas used to calculate global reactivity descriptors from HOMO and LUMO energies as part of a DFT analysis.

Electrostatic Potential (MEP) and Atomic Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, associated with a high electron density and susceptibility to electrophilic attack, while blue regions indicate positive potential, corresponding to electron-deficient areas and sites for nucleophilic attack. For example, in benzimidazole (B57391) derivatives, the MEP can identify the most reactive parts of the molecule.

Analysis of the atomic charge distribution, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA) as part of an NBO calculation, provides a quantitative measure of the partial charge on each atom in the molecule. This information complements the MEP map by assigning specific charge values, which can help in understanding intermolecular interactions and reaction mechanisms.

Computation of Thermodynamic Parameters (Heat Capacity, Gibbs Free Energy, Entropy)

DFT calculations can also be used to compute various thermodynamic parameters of a molecule at a given temperature. These include the heat capacity (Cv), Gibbs free energy (G), and entropy (S). These parameters are calculated based on the vibrational frequencies obtained from the optimized molecular geometry. The Gibbs free energy of formation can be used to predict the spontaneity of a reaction, while entropy provides a measure of the disorder of the system. For instance, thermodynamic calculations on quinoline-4-one derivatives helped to explain the equilibrium between different tautomers.

Table 2: Key Thermodynamic Parameters from DFT Calculations

Parameter Symbol Description
Heat Capacity Cv The amount of heat required to raise the temperature of the substance by one degree.
Gibbs Free Energy G A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

| Entropy | S | A measure of the randomness or disorder of a system. |

This table outlines the key thermodynamic parameters that can be computed using DFT, providing insights into the thermal properties and stability of a molecule.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the strength of chemical bonds.

Molecular Modeling and Simulation Approaches

Beyond the quantum mechanical studies of single molecules, molecular modeling and simulation techniques can be employed to study the behavior of 8-Quinolyl methylcarbamate in larger systems, such as in solution or interacting with biological macromolecules. Molecular dynamics (MD) simulations, for example, can predict how the molecule moves and interacts with its environment over time. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. While no specific molecular modeling studies on this compound were found, such approaches are commonly used in drug discovery and materials science to understand intermolecular interactions and predict macroscopic properties.

Molecular Docking for Ligand-Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target.

In the study of quinoline-O-carbamate derivatives as potential agents for Alzheimer's disease, molecular docking was employed to understand the binding mechanisms with human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE). For instance, a derivative, compound 3f, was docked into the active sites of these enzymes. The modeling revealed key interactions: the carbonyl group of the carbamate (B1207046) formed hydrogen bonds with Phe295 and Arg296 residues in hAChE, while the quinoline (B57606) ring engaged in hydrogen bonding with Tyr124 and established π-π and σ-π interactions with Trp286 and Phe297, respectively. nih.gov Notably, derivatives with the carbamate fragment at the 8-position of the quinoline ring, such as compounds 3m-3q, were identified as potent and selective inhibitors of electric eel AChE (eeAChE). nih.gov

Another application of molecular docking was demonstrated in the study of quinoline derivatives as potential HIV non-nucleoside reverse transcriptase (RT) inhibitors. Synthesized compounds were docked against the HIV-RT protein (PDB ID: 4I2P). The results indicated that quinoline derivatives containing a pyrimidine (B1678525) moiety generally exhibited higher docking scores than those with a pyrazoline moiety, suggesting a stronger binding affinity to the reverse transcriptase protein. nih.gov

These studies highlight how molecular docking can elucidate the specific interactions that govern the binding of quinoline carbamate derivatives to their biological targets, providing a rational basis for their observed activities.

Table 1: Predicted Interactions of a Quinoline-O-Carbamate Derivative (Compound 3f) with hAChE

Interacting ResidueInteraction TypeDistance (Å)
Phe295Hydrogen Bond2.5
Arg296Hydrogen Bond1.6
Tyr124Hydrogen Bond1.9
Trp286π-π Stacking5.6
Phe297σ-π Interaction3.9
Trp286, Tyr341, Phe338, Leu289, Asp74Hydrophobic InteractionsN/A

Data sourced from a molecular modeling study on quinoline-O-carbamate derivatives. nih.gov

Molecular Dynamics Simulations of Biochemical Systems and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and the stability of ligand-protein complexes over time. frontiersin.orgdrugdesign.org

In a study of halogenated quinoline derivatives as inhibitors of monoamine oxidase A (MAO-A) and MAO-B, MD simulations were performed using the AMBER18 package. The stability of the protein-ligand complexes was assessed by calculating the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (RoG). The results showed that the complexes of the quinoline derivatives with both MAO-A and MAO-B displayed strong structural stability, in some cases exceeding that of the reference drugs. acs.org The binding free energies (ΔGbind) calculated from the simulations further confirmed the favorable interactions of these derivatives with their target enzymes. acs.org

Similarly, a computational investigation of quinoline- and naphthalene-incorporated hydrazineylidene–propenamide analogues as potential antidiabetic agents utilized MD simulations to confirm the stability of the ligand-target complexes. A particularly potent compound, 7g, was shown to remain stable within the active sites of α-glucosidase, α-amylase, and aldose reductase over a 100 ns simulation period, with consistent binding free energy estimates. mdpi.com

While direct MD simulation studies on this compound are not prominently documented, these examples with related quinoline structures demonstrate the utility of MD simulations in validating docking results and providing a deeper understanding of the conformational dynamics and stability of ligand-receptor interactions. Conformational analysis through methods like replica-exchange with solute tempering molecular dynamics (REST-MD) can also be used to understand the rotational energy barriers and conformational preferences of flexible molecules in solution. copernicus.org

Table 2: Stability Metrics from MD Simulation of a Halogenated Quinoline Derivative (Q3Cl4F) with MAO-A

MetricValue
RMSD (Å)2.683 ± 0.625
RoG (Å)24.890 ± 0.198
RMSF (Å)6.307 ± 2.580
ΔGbind (kcal/mol)-38.24

Data from a study on halogenated quinoline derivatives as MAO inhibitors. acs.org

Methodological Advancements in Computational Chemistry

The field of computational chemistry is continuously evolving, with the development of new methods and the refinement of existing ones to improve the accuracy and scope of molecular simulations.

Development of Novel Approaches for Biomolecular Recognition Phenomena

Modern computational drug discovery benefits from a variety of methods to predict ligand-protein interactions. nih.gov These can be broadly categorized as ligand-based, target-based, and hybrid approaches. nih.gov Beyond traditional molecular docking, advancements include the use of quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods to provide more accurate descriptions of electronic effects and reaction mechanisms within biological systems. frontiersin.org

Novel computational strategies are also being developed to tackle the challenge of predicting interactions for new proteins and new ligands. One such approach involves creating a fuzzy classification of protein sequences based on the structural features of their ligands. This method has shown high accuracy in predicting new targets for known ligands and vice versa, and even in the complex scenario of predicting interactions between novel proteins and novel ligands. nih.gov

Furthermore, computational chemogenomic and proteochemometric modeling (PCM) represent advanced hybrid approaches that integrate both chemical information from ligands and genomic information from protein targets into a single machine learning model to predict drug-target interactions. nih.gov These methodological advancements are expanding the capabilities of computational chemistry to address increasingly complex questions in biomolecular recognition. frontiersin.org

Parameterization and Validation for Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Chalcogen Bonding)

The accurate representation of non-covalent interactions is critical for the reliability of computational simulations. Significant effort is dedicated to the parameterization and validation of force fields and quantum chemical methods for describing interactions like hydrogen, halogen, and chalcogen bonds.

The nature of intermolecular hydrogen bonds in quinoline derivatives has been investigated using advanced computational techniques. Studies employing Car-Parrinello molecular dynamics (CPMD) and path integral molecular dynamics (PIMD) have provided detailed insights into the dynamic and quantum nature of these interactions. bohrium.com The strength and characteristics of hydrogen bonds can be further analyzed using methods like the quantum theory of atoms in molecules (QTAIM) and symmetry-adapted perturbation theory (SAPT). SAPT, for instance, can decompose the interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion, revealing that dispersion and induction are often decisive in the stability of intermolecular hydrogen bonds. bohrium.com

In a study of quinolone carboxylic acid derivatives, a combination of DFT, Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) theories was used to investigate intra- and intermolecular interactions. The SAPT analysis confirmed that dispersive forces were the dominant factor in the intermolecular interactions of the studied dimers. mdpi.com These types of detailed theoretical studies are essential for refining the parameters used in classical force fields, thereby improving the accuracy of large-scale molecular dynamics simulations of biomolecular systems.

Structure Activity Relationship Sar Studies in Defined Biological Contexts

Correlation of Structural Modifications with Enzyme Inhibition Potency

The interaction of 8-Quinolyl methylcarbamate with various enzymes is critically dependent on its chemical structure. The carbamate (B1207046) functional group and the quinoline (B57606) ring system are the primary determinants of its inhibitory potential.

Inhibition Kinetics and Mechanism of Acetylcholinesterase (AChE)

For N-alkyl carbamates, the structure of the alkyl group significantly influences the rate of carbamylation. Research on various N-methyl, N-alkyl carbamates has shown that a methyl group, as present in this compound, is associated with a high carbamylation rate constant (kᵢ). nih.gov This suggests that the small size of the methyl group is favorable for fitting into the active site of AChE. The nature of the leaving group—in this case, the 8-hydroxyquinoline (B1678124) moiety—plays a lesser, though not insignificant, role in determining the inhibition kinetics for AChE. nih.gov

Inhibition Kinetics and Mechanism of Butyrylcholinesterase (BuChE)

Similar to AChE, Butyrylcholinesterase (BuChE) is inhibited by carbamates through a carbamylation mechanism. nih.govresearchgate.net However, the structural requirements for potent inhibition differ due to variations in the size and conformation of the active site gorge. The active site of BuChE is wider than that of AChE. nih.govresearchgate.net

Consequently, the inhibition of BuChE is less influenced by the size of the N-alkyl substituent on the carbamate moiety. nih.gov Instead, the structure of the leaving group (the alcohol portion of the ester) becomes a more dominant factor in determining the inhibitory activity. nih.govresearchgate.net For this compound, the 8-quinolyl group serves as the leaving group, and its specific electronic and steric properties are critical for the interaction with the BuChE active site. While some atypical carbamates, such as those with a phenothiazine (B1677639) moiety, can exhibit reversible inhibition of BuChE, the standard mechanism for most carbamates is pseudo-irreversible covalent modification. researchgate.net

Modulatory Effects on Transglutaminase 2 (TG2) Activity

Transglutaminase 2 (TG2) is a multifaceted enzyme involved in various cellular processes through its transamidation and other enzymatic activities. nih.gov Currently, there is a lack of specific scientific literature detailing the modulatory effects or structure-activity relationships of this compound or related quinoline-based carbamates on TG2 activity.

Inhibition of Urease Enzymes

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335). nih.gov The inhibition of this enzyme is a target for various therapeutic and agricultural applications. While diverse chemical scaffolds have been investigated as urease inhibitors, including some quinolone derivatives, there is no available research specifically identifying this compound or quinoline carbamates as inhibitors of urease enzymes. nih.govacs.org Therefore, SAR studies in this context are not established.

SAR of Quinolyl Carbamates as Receptor Antagonists

The quinoline scaffold is a recognized pharmacophore in the design of receptor antagonists for various targets.

Ligand-Receptor Interactions and Antagonistic Activity at Corticotropin-Releasing Factor 1 (CRF1) Receptors

The Corticotropin-Releasing Factor 1 (CRF1) receptor is a G-protein coupled receptor implicated in stress-related disorders. Small molecule, non-peptide antagonists are a major focus of research. Structure-activity relationship studies on related compounds have highlighted the importance of the quinoline core in binding to the CRF1 receptor.

Specifically, studies on a series of 8-aryl-2-methylquinolines have demonstrated potent antagonistic activity. nih.gov This indicates that substitution at the 8-position of the quinoline ring is crucial for high-affinity binding. While these studies focused on aryl groups, it establishes the 8-position as a key site for modification to achieve potent CRF1 antagonism. The basicity of the quinoline core may also contribute to developing antagonists with lower lipophilicity. nih.gov The specific contribution of a methylcarbamate group at the 8-position, as in this compound, to the antagonistic activity at the CRF1 receptor has not been detailed in the available literature. General pharmacophore models for CRF1 antagonists often involve a heterocyclic core with specific substituents that fit into lipophilic pockets of the receptor. adrenomedullin-1-12-human.com

SAR in Protein Degradation Modulation and Ligand Design

The unique structural features of the this compound scaffold make it a versatile building block for developing ligands that can influence protein stability. Its ability to engage in various non-covalent interactions allows for the fine-tuning of binding affinities and specificities towards target proteins, particularly those involved in the ubiquitin-proteasome system.

Interactions with Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase

The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery that targets proteins for degradation. Small molecules that can bind to VHL are of immense interest as they can be harnessed to recruit this ligase to disease-causing proteins, leading to their degradation. While direct and extensive studies on this compound as a primary VHL ligand are not widely documented, the quinoline scaffold itself is a recognized pharmacophore in the design of VHL inhibitors.

Mechanisms of Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by VHL and subsequent proteasomal degradation. Small molecules that inhibit the VHL/HIF-1α interaction can prevent this degradation, leading to the stabilization of HIF-1α and the activation of downstream hypoxic responses.

A molecule based on the this compound scaffold could stabilize HIF-1α by acting as a competitive inhibitor of the VHL-HIF-1α interaction. By occupying the same binding site on VHL that the hydroxylated HIF-1α would normally bind to, the quinoline derivative would prevent the formation of the VHL-HIF-1α complex, thereby sparing HIF-1α from ubiquitination and degradation. This stabilization of HIF-1α is a therapeutic strategy being explored for conditions such as anemia and ischemic diseases.

Design Principles for Proteolysis-Targeting Chimeras (PROTACs) Incorporating Quinolyl Carbamate Moieties

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ligase (like VHL), and a linker connecting the two. The quinolyl carbamate moiety can be incorporated into PROTAC design in two primary ways: as a warhead targeting a protein of interest or as a VHL-binding ligand.

When used as a VHL ligand, the design principles would focus on optimizing the quinoline and carbamate substitutions to maximize VHL binding affinity and to present a suitable attachment point for the linker that does not disrupt this binding. The linker's length and composition are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

If the quinolyl carbamate moiety were to be used as a warhead for a specific target protein, the design would focus on tailoring its structure to fit the binding pocket of that protein. The linker would then be attached at a position on the quinoline ring that allows for the optimal presentation of the VHL ligand to recruit the E3 ligase.

Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on both the quinoline ring system and the methylcarbamate moiety.

Positional and Electronic Influence of Substituents on the Quinoline Ring System

The position and electronic nature of substituents on the quinoline ring play a crucial role in determining the binding affinity and selectivity of the molecule for its biological target.

Positional Effects: Studies on various quinoline-O-carbamate derivatives have shown that the position of the carbamate group significantly influences biological activity. For instance, in a study focused on cholinesterase inhibition, placing the carbamate fragment at the 5-position of the quinoline ring resulted in potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while positioning it at the 8-position led to compounds that were more selective for AChE. nih.gov This highlights the importance of the carbamate's location in directing the molecule's interactions with the target protein's binding site.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the quinoline ring can alter the molecule's electrostatic potential and its ability to form hydrogen bonds and other polar interactions. For example, an electron-donating group could enhance the hydrogen-bonding capability of the quinoline nitrogen, potentially increasing its affinity for a target that has a hydrogen-bond donor in the corresponding position. Conversely, electron-withdrawing groups can influence the aromaticity and stacking interactions of the quinoline ring.

Below is an interactive data table summarizing the general effects of substituent position on the quinoline ring, based on extrapolated data from related quinoline derivatives.

Position of SubstituentPotential Impact on VHL InteractionRationale
2- and 4-positionsCan influence steric hindrance and electronic properties.Substituents here can clash with residues at the entrance of the binding pocket or alter the pKa of the quinoline nitrogen.
5- and 6-positionsMay be solvent-exposed and suitable for linker attachment in PROTACs.These positions are often directed away from the primary binding interface.
7-positionCan interact with a hydrophobic sub-pocket.Lipophilic substituents may enhance binding affinity through favorable hydrophobic interactions.

Impact of Modifications within the Methylcarbamate Moiety

Modifications to the methylcarbamate group can also have a profound impact on the biological activity of the compound.

N-Methyl Group: The methyl group on the carbamate nitrogen can be replaced with other alkyl or aryl groups to explore steric and hydrophobic interactions within the binding pocket. Increasing the size of this group could enhance van der Waals interactions but may also lead to steric clashes.

Carbamate Oxygen: The carbonyl oxygen is a key hydrogen bond acceptor. Modifications that alter its basicity or steric accessibility can significantly affect binding affinity.

The following interactive data table illustrates the potential impact of modifications to the methylcarbamate moiety.

ModificationPotential Effect on VHL BindingRationale
Replacement of N-methyl with larger alkyl groupsMay increase or decrease affinity.Dependent on the size and shape of the corresponding pocket.
Replacement of N-methyl with a hydrogen atomMay alter hydrogen bonding network.Could introduce a new hydrogen bond donor.
Isosteric replacement of the carbamate groupCould improve metabolic stability or binding affinity.For example, replacement with a reverse amide or a sulfonamide.

Environmental Fate and Degradation Mechanisms

Biotic Degradation Processes and Microbial Interactions

The breakdown of 8-Quinolyl methylcarbamate by living organisms, primarily microorganisms, is a crucial aspect of its environmental fate. Bacteria and fungi in soil and aquatic environments can utilize this compound as a source of carbon and nitrogen, leading to its mineralization.

Microbial Metabolism of this compound in Soil and Aquatic Matrices

The biodegradation of carbamate (B1207046) pesticides is a widespread capability among soil and aquatic microorganisms. nih.govnih.gov The initial and often rate-limiting step in the microbial degradation of N-methylcarbamate insecticides is the enzymatic hydrolysis of the carbamate linkage. expasy.orgacs.orgepa.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. nih.govnih.gov

The biodegradation of this compound is anticipated to be initiated by a carbamate hydrolase, which would cleave the ester bond. This would result in the formation of two primary metabolites: 8-hydroxyquinoline (B1678124) and methylcarbamic acid. The latter is unstable and spontaneously decomposes to methylamine (B109427) and carbon dioxide. nih.gov

The resulting 8-hydroxyquinoline can then be further metabolized by microorganisms. Numerous bacterial and fungal species have been shown to degrade quinoline (B57606) and its derivatives. nih.govnih.gov The microbial degradation of quinoline typically proceeds through hydroxylation, leading to the formation of intermediates such as 2-hydroxyquinoline. researchgate.net This is then followed by ring cleavage and further breakdown into simpler organic compounds that can enter central metabolic pathways. frontiersin.org

Methylamine, the other initial breakdown product, can be utilized by many microorganisms as a source of carbon and nitrogen. nih.gov

Identification of Biotransformation Products and Metabolic Pathways

Based on the known metabolic pathways for carbamate pesticides and quinoline derivatives, a plausible biodegradation pathway for this compound can be proposed.

The initial step is the hydrolysis of the carbamate ester bond, yielding 8-hydroxyquinoline and methylamine (via the unstable methylcarbamic acid). nih.govexpasy.org

Proposed Biotransformation Products of this compound:

8-Hydroxyquinoline: The primary metabolite resulting from the cleavage of the carbamate ester bond.

Methylamine: Formed from the breakdown of the methylcarbamate moiety. nih.gov

2-Hydroxyquinoline: A common intermediate in the microbial degradation of quinoline. researchgate.net

8-Hydroxycoumarin: An intermediate identified in the degradation of quinoline by some bacteria. nih.govnih.gov

Catechols and other ring-fission products: Subsequent metabolites from the breakdown of the quinoline ring system. nih.gov

Table 2: Plausible Biotransformation Products of this compound

Precursor CompoundKey TransformationBiotransformation Product
This compoundEnzymatic Hydrolysis8-Hydroxyquinoline + Methylamine
8-HydroxyquinolineHydroxylationDihydroxyquinoline derivatives
Dihydroxyquinoline derivativesRing CleavageAliphatic acids and other intermediates
MethylamineC1 MetabolismAmmonia, Formaldehyde

This table represents a proposed pathway based on the degradation of analogous compounds.

Q & A

Q. What are the recommended methods for synthesizing 8-Quinolyl methylcarbamate, and how can its purity be validated?

Synthesis typically involves reacting 8-hydroxyquinoline with methyl isocyanate or a carbamate-forming reagent (e.g., methyl chloroformate) under anhydrous conditions. A two-step procedure may include:

  • Step 1 : Activation of 8-hydroxyquinoline using a base (e.g., triethylamine) in a polar aprotic solvent like dimethylformamide (DMF).
  • Step 2 : Addition of methyl isocyanate to form the carbamate bond. Purity validation should employ HPLC (C18 column, UV detection at 254 nm) and spectroscopic techniques (¹H/¹³C NMR, IR for carbonyl stretch ~1700 cm⁻¹, and ESI-MS for molecular ion confirmation) .

Q. What analytical techniques are critical for characterizing this compound in research settings?

  • Structural Elucidation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns and carbamate formation.
  • Purity Assessment : Reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve impurities.
  • Stability Screening : UV-Vis spectroscopy to monitor degradation under varying pH and temperature conditions .

Q. How can researchers address nomenclature inconsistencies for this compound in literature searches?

Use systematic synonyms (e.g., "N-(quinolin-8-yl) methylcarbamate") and CAS registry numbers (if available) to avoid ambiguity. Cross-reference databases like SciFinder or Reaxys, and include IUPAC names in search queries. Note that terms like "m-cumenyl methylcarbamate" may refer to structural analogs .

Advanced Research Questions

Q. What experimental design is optimal for studying the solvent-dependent stability of this compound?

  • Kinetic Studies : Conduct pseudo-first-order experiments in solvents (e.g., pyridine, DMF) with controlled water content (1–5% v/v). Monitor degradation via UV-Vis (λmax ~270 nm) or HPLC at intervals.
  • Data Interpretation : Use nonlinear regression to fit rate constants. Note that solvent polarity and hydrogen-bonding capacity significantly influence hydrolysis rates, as observed in analogous 8-Quinolyl sulfate systems .
  • Key Variables : Include metal ion additives (e.g., Cu²⁺) to assess catalytic decomposition (Table II, ).

Q. How do metal ions modulate the reactivity of this compound, and what mechanistic insights exist?

  • Interaction Studies : Titrate this compound with metal ions (Zn²⁺, Cu²⁺, Fe³⁺) in buffered solutions. Use fluorescence spectroscopy or ITC (isothermal titration calorimetry) to quantify binding affinities.
  • Mechanistic Probes : For Cu²⁺-catalyzed decomposition, propose a chelation-enhanced hydrolysis pathway, analogous to 8-Quinolyl sulfate systems (Table V, ).
  • Advanced Characterization : Employ X-ray crystallography or DFT calculations to model metal-carbamate complexes.

Q. How can researchers resolve contradictions in kinetic data for this compound decomposition?

  • Controlled Replicates : Repeat experiments under identical solvent/water conditions (e.g., 1% H₂O in DMF) to confirm reproducibility.
  • Mechanistic Reassessment : If pseudo-first-order kinetics are not achieved (as seen in 8-Quinolyl sulfate studies), consider parallel degradation pathways or solvent-specific side reactions .
  • Statistical Validation : Apply ANOVA or Bayesian inference to compare datasets across laboratories .

Q. What methodologies are recommended for evaluating this compound as a fluorescent probe for metal ions?

  • Fluorescence Titration : Measure emission intensity (λex ~350 nm, λem ~450 nm) with incremental Zn²⁺ additions. Calculate detection limits (LOD) via 3σ/slope method.
  • Selectivity Screening : Test against competing ions (e.g., Ca²⁺, Mg²⁺) to establish specificity. Reference protocols from 8-amidoquinoline-based probes, which use similar quinoline scaffolds .
  • Cell Imaging Applications : Validate biocompatibility and intracellular metal sensing in live-cell assays (e.g., confocal microscopy with HEK293 cells) .

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